2'-Azido-2'-deoxycytidine
Overview
Description
2’-Azido-2’-deoxycytidine is a modified nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and molecular biology. This compound is characterized by the substitution of the hydroxyl group at the 2’ position of the deoxyribose sugar with an azido group. This modification imparts unique chemical and biological properties to the molecule, making it a valuable tool in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 2’-Azido-2’-deoxycytidine is the enzyme ribonucleotide reductase . This enzyme plays a pivotal role in DNA synthesis, as it is responsible for transforming ribonucleosides into their 2’-deoxyribonucleoside analogs .
Mode of Action
The diphosphate of 2’-Azido-2’-deoxycytidine exhibits a strong inhibitory effect on ribonucleotide reductase . By inhibiting this enzyme, the compound interferes with the normal process of DNA synthesis.
Result of Action
The primary result of the action of 2’-Azido-2’-deoxycytidine is a decrease in the viability of certain cancer cells . For example, it has been shown to decrease the viability of CCRF-CEM cells to 33 ± 1% at a concentration of 200 μM .
Biochemical Analysis
Biochemical Properties
2’-Azido-2’-deoxycytidine plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with several key enzymes and proteins, including DNA polymerases and ribonucleotide reductase. The compound is phosphorylated by deoxycytidine kinase to form its active triphosphate derivative, which competes with natural nucleotides for incorporation into DNA. This incorporation results in chain termination and inhibition of DNA synthesis, making it a potent inhibitor of cell proliferation .
Cellular Effects
The effects of 2’-Azido-2’-deoxycytidine on various cell types and cellular processes are profound. It has been shown to exhibit cytotoxic effects on several cancer cell lines, including CCRF-CEM, MCF7, and HeLa cells . The compound influences cell function by interfering with DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, 2’-Azido-2’-deoxycytidine affects cell signaling pathways and gene expression, further contributing to its antiproliferative activity .
Molecular Mechanism
At the molecular level, 2’-Azido-2’-deoxycytidine exerts its effects through several mechanisms. The compound is phosphorylated to its active triphosphate form, which is then incorporated into DNA by DNA polymerases. This incorporation results in chain termination, preventing further DNA synthesis. Additionally, 2’-Azido-2’-deoxycytidine inhibits ribonucleotide reductase, an enzyme critical for the synthesis of deoxyribonucleotides, further depleting the nucleotide pool required for DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Azido-2’-deoxycytidine have been observed to change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that 2’-Azido-2’-deoxycytidine can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells . The extent of these effects can vary depending on the duration of exposure and the specific cell type being studied .
Dosage Effects in Animal Models
The effects of 2’-Azido-2’-deoxycytidine in animal models vary with different dosages. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity. At higher doses, 2’-Azido-2’-deoxycytidine can induce toxic effects, including bone marrow suppression and hepatotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
2’-Azido-2’-deoxycytidine is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form its active triphosphate derivative, which is then incorporated into DNA. The compound is also subject to deamination by cytidine deaminase, which can inactivate it. Additionally, 2’-Azido-2’-deoxycytidine can affect metabolic flux and alter metabolite levels, further influencing cellular function .
Transport and Distribution
The transport and distribution of 2’-Azido-2’-deoxycytidine within cells and tissues are mediated by nucleoside transporters. The compound exhibits high affinity for human concentrative nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, 2’-Azido-2’-deoxycytidine is distributed throughout the cytoplasm and nucleus, where it exerts its effects on DNA synthesis .
Subcellular Localization
2’-Azido-2’-deoxycytidine is primarily localized in the nucleus, where it is incorporated into DNA. The compound’s subcellular localization is influenced by its phosphorylation state and interactions with nucleoside transporters. Additionally, post-translational modifications and targeting signals may direct 2’-Azido-2’-deoxycytidine to specific compartments within the cell, further modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Azido-2’-deoxycytidine typically involves the azidation of 2’-deoxycytidine. One common method includes the use of a diazotransfer reaction, where a diazonium salt is reacted with 2’-deoxycytidine to introduce the azido group at the 2’ position. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods: Industrial production of 2’-Azido-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’-Azido-2’-deoxycytidine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 2’-Amino-2’-deoxycytidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Azido-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs and as a building block in oligonucleotide synthesis.
Biology: The compound is employed in the study of DNA and RNA modifications, particularly in the context of click chemistry for labeling and tracking nucleic acids.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Comparison with Similar Compounds
2’-Amino-2’-deoxycytidine: Similar structure but with an amino group instead of an azido group.
2’-Azido-2’-deoxyuridine: Similar structure but with a uracil base instead of a cytosine base.
3’-Azido-3’-deoxythymidine (Zidovudine): An azido-modified nucleoside analog used as an antiretroviral drug.
Uniqueness: 2’-Azido-2’-deoxycytidine is unique due to its specific modification at the 2’ position of the deoxyribose sugar, which imparts distinct chemical and biological properties. Its ability to inhibit DNA replication makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
4-amino-1-[3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYKPQEERVCAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965314 | |
Record name | 1-(2-Azido-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51034-68-5 | |
Record name | 2'-Azido-2'-deoxycytidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Azido-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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